molecular formula C21H20N6O3S B11252190 N-(3-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11252190
M. Wt: 436.5 g/mol
InChI Key: SJMHXUCNPFTFTN-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound that belongs to the class of triazolotriazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolotriazine core, and a sulfanylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenylamine, 4-methylbenzyl chloride, and various triazine derivatives. The key steps in the synthesis may include:

    Nucleophilic Substitution: The reaction between 3-methoxyphenylamine and 4-methylbenzyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with triazine derivatives to form the triazolotriazine core.

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazolotriazine core can be reduced under specific conditions.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: can be compared with other similar compounds, such as:

    Triazolotriazine Derivatives: Compounds with similar triazolotriazine cores but different substituents.

    Sulfanylacetamide Derivatives: Compounds with similar sulfanylacetamide moieties but different core structures.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different overall structures.

The uniqueness of N-(3-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O3S/c1-13-6-8-14(9-7-13)10-17-19(29)23-20-24-25-21(27(20)26-17)31-12-18(28)22-15-4-3-5-16(11-15)30-2/h3-9,11H,10,12H2,1-2H3,(H,22,28)(H,23,24,29)

InChI Key

SJMHXUCNPFTFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)OC)NC2=O

Origin of Product

United States

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